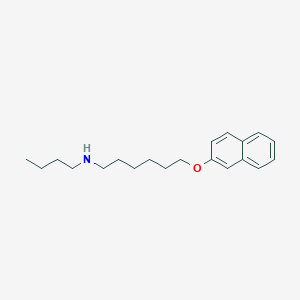![molecular formula C12H17NO3S B5111868 1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
1-[3-(isopropylthio)propoxy]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(isopropylthio)propoxy]-4-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Siponimod and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of 1-[3-(isopropylthio)propoxy]-4-nitrobenzene is not fully understood, but it is believed to act as a sphingosine-1-phosphate receptor modulator. This modulates the immune system by preventing the migration of lymphocytes from lymphoid tissues, thereby reducing inflammation.
Biochemical and Physiological Effects:
1-[3-(isopropylthio)propoxy]-4-nitrobenzene has been shown to reduce the number of circulating lymphocytes in the blood, which is a key factor in the development of MS. The compound has also been shown to reduce the number and size of lesions in the brain and spinal cord of MS patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(isopropylthio)propoxy]-4-nitrobenzene in lab experiments is its specificity for the sphingosine-1-phosphate receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the body. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 1-[3-(isopropylthio)propoxy]-4-nitrobenzene. One direction is to further investigate its potential therapeutic applications in other autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study the long-term effects of the compound on the immune system and its potential for inducing immunosuppression. Additionally, researchers could investigate the use of this compound in combination with other therapies for MS to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 1-[3-(isopropylthio)propoxy]-4-nitrobenzene involves the reaction of 4-nitrophenol with 3-(isopropylthio)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
The scientific research application of 1-[3-(isopropylthio)propoxy]-4-nitrobenzene is primarily focused on its potential therapeutic applications in the treatment of multiple sclerosis (MS). The compound has been shown to have immunomodulatory effects and can reduce the inflammation associated with MS.
Propriétés
IUPAC Name |
1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10(2)17-9-3-8-16-12-6-4-11(5-7-12)13(14)15/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEIXZFOZAVOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5367675 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)


![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)